![molecular formula C17H17NO5 B5874255 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone, also known as MNPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various areas of scientific research. MNPE is a member of the family of organic compounds known as ketones and is synthesized through a multi-step process.
作用機序
The mechanism of action of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has also been found to have other biochemical and physiological effects. Studies have shown that 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has antioxidant properties and can protect cells from oxidative stress. 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has also been found to have anti-inflammatory effects and can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone in lab experiments is its relatively simple synthesis method. However, 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone is a highly reactive chemical and must be handled with care. It is also important to note that 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone is not water-soluble, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone. One area of interest is in the development of new cancer treatments based on 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone. Researchers are also interested in exploring the antioxidant and anti-inflammatory properties of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone and its potential applications in the treatment of other diseases. Finally, there is a need for further research on the safety and toxicity of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone, particularly in relation to its potential use as a drug.
合成法
The synthesis of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone involves a multi-step process that begins with the reaction of 3-methyl-4-nitrophenol with formaldehyde to form 3-methyl-4-nitrobenzyl alcohol. This is followed by a reaction with 4-methoxybenzaldehyde to form the intermediate, 3-[(4-methoxybenzyl)oxy]methyl-4-methyl-2-nitrophenol. Finally, the intermediate is reacted with acetic anhydride to produce 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone.
科学的研究の応用
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has been found to have potential applications in various areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11-8-15(5-6-16(11)18(20)21)23-10-14-9-13(12(2)19)4-7-17(14)22-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUCXVGVTYZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
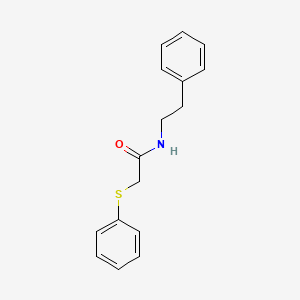
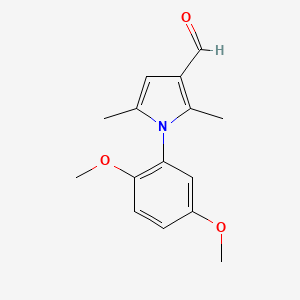
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
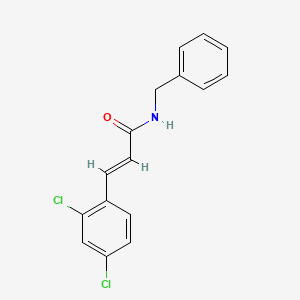
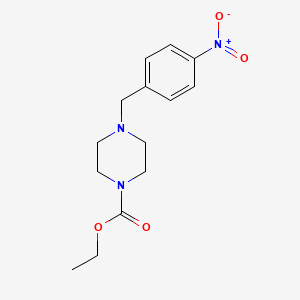
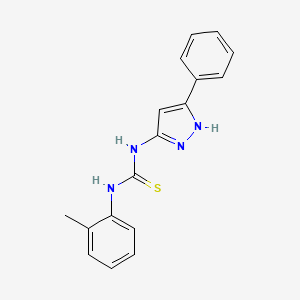
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)

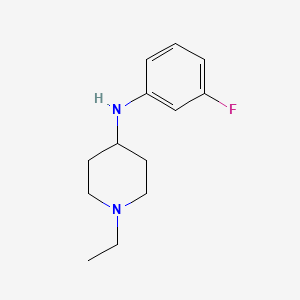
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)